5-ブロモ-2-メチルニコチン酸

説明

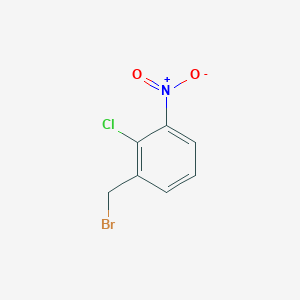

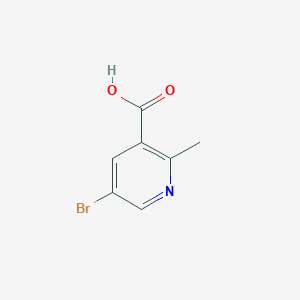

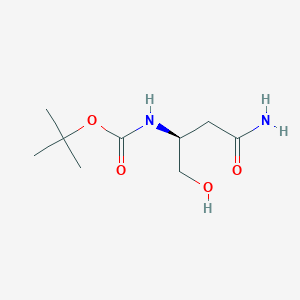

5-Bromo-2-methylnicotinic acid is a useful research compound. Its molecular formula is C7H6BrNO2 and its molecular weight is 216.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Bromo-2-methylnicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-methylnicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

工業プロセス規模拡大

5-ブロモ-2-クロロ-4-(メトキシカルボニル)安息香酸 の工業プロセス規模拡大に使用されてきました。これは、治療用SGLT2阻害剤 の製造における重要な中間体です。

研究と実験的使用

「5-ブロモ-2-メチルニコチン酸」は、実験および研究用 に提供されています。これは、研究者がその潜在的な用途を探求し、その特性 を理解するためのプラットフォームを提供します。

ハロゲン化複素環の合成

この化合物は、ハロゲン化複素環 の合成に使用されます。これらの複素環は、医薬品化学および創薬 において多様な用途があります。

その他の臭素化化合物の合成

「5-ブロモ-2-メチルニコチン酸」は、その他の臭素化化合物 の合成の出発物質として使用できます。これらの化合物は、有機合成 においてさまざまな用途があります。

将来の方向性

作用機序

Target of Action

5-Bromo-2-methylnicotinic acid is a derivative of niacin, also known as vitamin B3 . Niacin is a crucial component of the coenzymes NAD and NADP, which play vital roles in cellular metabolism . Therefore, the primary targets of 5-Bromo-2-methylnicotinic acid are likely to be the same enzymes and biochemical pathways that interact with niacin and its coenzymes .

Mode of Action

Given its structural similarity to niacin, it may interact with the same targets . Niacin and its coenzymes are involved in numerous redox reactions in the body, acting as electron donors or acceptors . Therefore, 5-Bromo-2-methylnicotinic acid may influence these reactions, potentially modulating metabolic processes .

Biochemical Pathways

Niacin is involved in various biochemical pathways, including the metabolism of carbohydrates, fats, and proteins . It plays a role in the production of ATP, DNA repair, cell signaling, and the production of steroid hormones . As a derivative of niacin, 5-Bromo-2-methylnicotinic acid may affect these same pathways .

Pharmacokinetics

Niacin is known to be well-absorbed in the gastrointestinal tract and is widely distributed throughout the body . It is metabolized in the liver and excreted in the urine

Result of Action

Given its similarity to niacin, it may have similar effects, such as influencing metabolic processes and potentially having a role in cell signaling and dna repair .

生化学分析

Biochemical Properties

5-Bromo-2-methylnicotinic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with nicotinamide adenine dinucleotide (NAD+), a coenzyme involved in redox reactions. 5-Bromo-2-methylnicotinic acid can act as an inhibitor of certain enzymes that utilize NAD+ as a cofactor, thereby affecting metabolic pathways that rely on these enzymes .

Additionally, 5-Bromo-2-methylnicotinic acid has been shown to interact with proteins involved in cellular signaling pathways. For example, it can bind to and inhibit the activity of protein kinases, which are enzymes that phosphorylate other proteins to regulate their activity. This interaction can lead to alterations in cell signaling and metabolic processes .

Cellular Effects

The effects of 5-Bromo-2-methylnicotinic acid on various types of cells and cellular processes are profound. In particular, it has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Bromo-2-methylnicotinic acid can modulate the activity of transcription factors, which are proteins that regulate the expression of specific genes. This modulation can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .

Moreover, 5-Bromo-2-methylnicotinic acid affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways. It can inhibit the activity of enzymes in the glycolytic pathway, leading to reduced glucose metabolism and energy production in cells . This inhibition can have downstream effects on cellular processes that depend on energy availability.

Molecular Mechanism

The molecular mechanism of action of 5-Bromo-2-methylnicotinic acid involves several key interactions at the molecular level. One of the primary mechanisms is the binding of 5-Bromo-2-methylnicotinic acid to the active sites of enzymes, leading to their inhibition. For example, it can bind to the active site of protein kinases, preventing them from phosphorylating their target proteins .

Additionally, 5-Bromo-2-methylnicotinic acid can influence gene expression by interacting with transcription factors. It can bind to specific regions of these proteins, altering their ability to bind to DNA and regulate gene transcription . This interaction can lead to changes in the expression of genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-2-methylnicotinic acid have been observed to change over time. The stability of the compound is an important factor in its long-term effects on cellular function. Studies have shown that 5-Bromo-2-methylnicotinic acid is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat .

Long-term exposure to 5-Bromo-2-methylnicotinic acid in in vitro studies has shown that it can lead to sustained inhibition of enzyme activity and alterations in cellular metabolism. In in vivo studies, prolonged exposure to the compound has been associated with changes in tissue function and metabolic processes .

Dosage Effects in Animal Models

The effects of 5-Bromo-2-methylnicotinic acid vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate enzyme activity and cellular processes without causing significant harm . At higher doses, 5-Bromo-2-methylnicotinic acid can exhibit toxic effects, including liver and kidney damage, as well as disruptions in metabolic processes .

Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Beyond this threshold, the effects of 5-Bromo-2-methylnicotinic acid become more pronounced and can lead to adverse outcomes in animal models .

Metabolic Pathways

5-Bromo-2-methylnicotinic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can inhibit enzymes in the glycolytic pathway, leading to reduced glucose metabolism and energy production . Additionally, 5-Bromo-2-methylnicotinic acid can affect the tricarboxylic acid cycle by inhibiting enzymes that utilize NAD+ as a cofactor .

特性

IUPAC Name |

5-bromo-2-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-4-6(7(10)11)2-5(8)3-9-4/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVLKYARFQYAMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593632 | |

| Record name | 5-Bromo-2-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-02-6 | |

| Record name | 5-Bromo-2-methyl-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3s,8As)-3-benzyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1289519.png)

![4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1289536.png)

![8-N-Boc 2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester](/img/structure/B1289537.png)

![2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine](/img/structure/B1289546.png)